molecular formula C15H22O3S B124549 1,5-Dimethyl-4-hexenyl 4-methylbenzenesulfonate1,5-Dimethyl-4-hexenyl 4-methylbenzenesulfonate CAS No. 4582-61-0

1,5-Dimethyl-4-hexenyl 4-methylbenzenesulfonate1,5-Dimethyl-4-hexenyl 4-methylbenzenesulfonate

Cat. No.: B124549
CAS No.: 4582-61-0
M. Wt: 282.4 g/mol
InChI Key: YQUVVXHOSZUKBR-UHFFFAOYSA-N
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Description

1,5-Dimethyl-4-hexenyl 4-methylbenzenesulfonate1,5-Dimethyl-4-hexenyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C15H22O3S It is a sulfonate ester derived from 4-methylbenzenesulfonic acid and 1,5-dimethyl-4-hexenol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dimethyl-4-hexenyl 4-methylbenzenesulfonate1,5-Dimethyl-4-hexenyl 4-methylbenzenesulfonate typically involves the esterification of 4-methylbenzenesulfonic acid with 1,5-dimethyl-4-hexenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the sulfonate ester. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction of the starting materials. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-4-hexenyl 4-methylbenzenesulfonate1,5-Dimethyl-4-hexenyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonate ester to alcohols or other reduced forms.

    Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfonic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new esters or ethers.

Scientific Research Applications

1,5-Dimethyl-4-hexenyl 4-methylbenzenesulfonate1,5-Dimethyl-4-hexenyl 4-methylbenzenesulfonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-4-hexenyl 4-methylbenzenesulfonate1,5-Dimethyl-4-hexenyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The sulfonate group can participate in various chemical reactions, leading to the formation of active intermediates that exert biological or chemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1-(1,5-dimethyl-4-hexenyl)-4-methyl-: Similar structure but lacks the sulfonate group.

    Dodecyl 4-methylbenzenesulfonate: Similar sulfonate ester but with a different alkyl chain.

Uniqueness

1,5-Dimethyl-4-hexenyl 4-methylbenzenesulfonate1,5-Dimethyl-4-hexenyl 4-methylbenzenesulfonate is unique due to its specific combination of a sulfonate ester with a 1,5-dimethyl-4-hexenyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.

Properties

CAS No.

4582-61-0

Molecular Formula

C15H22O3S

Molecular Weight

282.4 g/mol

IUPAC Name

6-methylhept-5-en-2-yl 4-methylbenzenesulfonate

InChI

InChI=1S/C15H22O3S/c1-12(2)6-5-7-14(4)18-19(16,17)15-10-8-13(3)9-11-15/h6,8-11,14H,5,7H2,1-4H3

InChI Key

YQUVVXHOSZUKBR-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC(C)CCC=C(C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC(C)CCC=C(C)C

Synonyms

6-Methyl-5-hepten-2-ol p-Toluenesulfonate;  6-Methy-5-hepten-2-ol 2-(4-Methylbenzenesulfonate)

Origin of Product

United States

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